![molecular formula C11H11Cl2N3O2 B14603874 N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide CAS No. 57805-08-0](/img/structure/B14603874.png)
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylhydrazinylidene group and a dichlorophenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide typically involves a condensation reaction between 2,6-dichloroaniline and acetylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Acetylhydrazinylidene)methyl]-N-(2,4-dichlorophenyl)acetamide
- N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-difluorophenyl)acetamide
- N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dibromophenyl)acetamide
Uniqueness
N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide stands out due to its specific dichlorophenyl group, which imparts unique chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a compound of interest in various research fields.
Eigenschaften
CAS-Nummer |
57805-08-0 |
|---|---|
Molekularformel |
C11H11Cl2N3O2 |
Molekulargewicht |
288.13 g/mol |
IUPAC-Name |
N-[(N-acetyl-2,6-dichloroanilino)methylideneamino]acetamide |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-7(17)15-14-6-16(8(2)18)11-9(12)4-3-5-10(11)13/h3-6H,1-2H3,(H,15,17) |
InChI-Schlüssel |
QCEHLFVUDAAPHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NN=CN(C1=C(C=CC=C1Cl)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


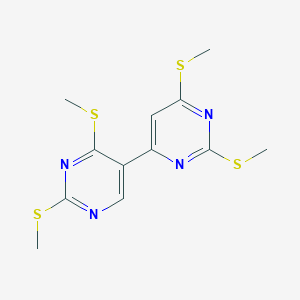

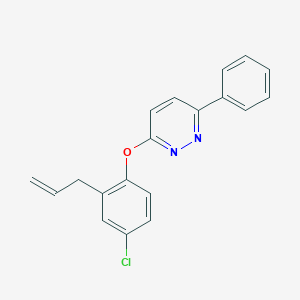
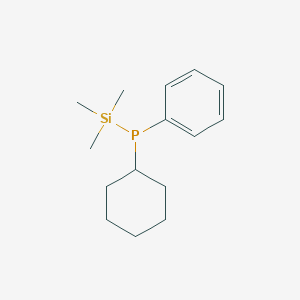
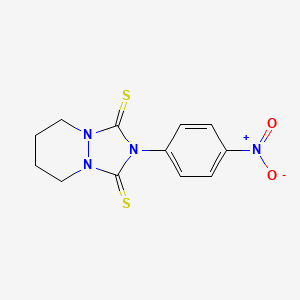
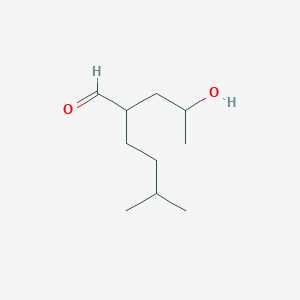
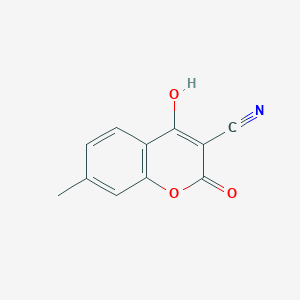

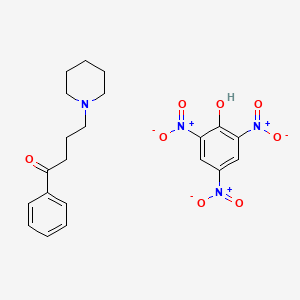
![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)


